Methyl 6-hydroxynicotinate is an organic compound with the chemical formula CHNO. It is classified as a methyl ester of 6-hydroxynicotinic acid, which is derived from nicotinic acid. This compound appears as a white crystalline powder and is soluble in alcohols and some organic solvents but insoluble in water. Methyl 6-hydroxynicotinate has garnered attention for its potential biological activities and applications in various fields, including chemistry and medicine.
Methyl 6-hydroxynicotinate can be synthesized through the esterification of nicotinic acid with methanol under acidic conditions. This process is typically followed by hydroxylation, where a base such as sodium hydroxide is introduced to catalyze the reaction, leading to the formation of the desired compound. The compound is classified under the category of pyridine derivatives, specifically as a methyl ester of a pyridinecarboxylic acid.
The synthesis of methyl 6-hydroxynicotinate involves a two-step process:
Methyl 6-hydroxynicotinate has a molecular weight of 153.14 g/mol. Its structure features a pyridine ring with a hydroxyl group at the sixth position and a methoxy group attached to the nitrogen atom. The arrangement contributes to its chemical properties and reactivity.
Methyl 6-hydroxynicotinate participates in various chemical reactions:
These reactions are influenced by specific conditions and reagents, which dictate the nature of the products formed.
Methyl 6-hydroxynicotinate exerts its effects through interaction with biological targets, primarily involving peripheral vasodilation. This mechanism enhances local blood flow at the site of application, which may contribute to its potential therapeutic effects in various medical applications.
Methyl 6-hydroxynicotinate has several scientific applications:
Nicotinate dehydrogenase (NDHase; EC 1.17.1.5) catalyzes the initial and rate-limiting step in the aerobic degradation of nicotinic acid (vitamin B3), converting it to 6-hydroxynicotinic acid—the direct precursor to methyl 6-hydroxynicotinate. This molybdenum-containing enzyme uses NADP⁺ as a cofactor and operates via a decarboxylative hydroxylation mechanism. The reaction involves the insertion of an oxygen atom at the C6 position of the pyridine ring, coupled with the reduction of NADP⁺ to NADPH [3] [7]. NDHase requires two key cofactors: FAD for electron transfer and an iron-sulfur cluster (Fe₄S₄) for redox mediation. Global kinetic analyses reveal that substrate binding occurs in a two-step process: initial weak association followed by conformational tightening, which enhances NADH affinity by 15-fold [2] [7].
Table 1: Enzymatic Parameters of NDHase-Catalyzed Hydroxylation
Parameter | Value | Conditions |
---|---|---|
Optimal pH | 7.0–8.5 | Pseudomonas spp. |
Kₘ (nicotinate) | 85 ± 12 μM | 25°C |
Specific activity | 4.2 μmol·min⁻¹·mg⁻¹ | pH 8.0 |
Primary electron acceptor | NADP⁺ |
The enzyme’s catalytic efficiency (k꜀ₐₜ/Kₘ = 1.2 × 10⁵ M⁻¹·s⁻¹) is partially limited by the hydroxylation step and dehydration of the C4a-hydroxy-FAD intermediate. Structural studies identify a conserved Arg/Asn residue pair critical for stabilizing the hydroperoxy-flavin adduct during oxygen activation [2] [4].
Microorganisms employ divergent strategies for degrading nicotinate derivatives, with methyl 6-hydroxynicotinate serving as an intermediate in both systems:
Bacterial Pathways:In Pseudomonas putida and Arthrobacter nicotinovorans, degradation proceeds via the pyridine pathway. After NDHase-mediated hydroxylation, 6-hydroxynicotinate undergoes decarboxylative hydroxylation catalyzed by the flavin-dependent monooxygenase NicC, yielding 2,5-dihydroxypyridine. This intermediate is subsequently cleaved by dioxygenases into metabolic precursors for the tricarboxylic acid (TCA) cycle [3] [8]. The entire pathway is plasmid-encoded (pAO1) and regulated by nicotinate induction [7].
Fungal Pathways:Aspergillus nidulans utilizes a peroxisome-localized route with distinct intermediates. The hxn gene cluster (11 co-regulated genes) encodes enzymes that convert 6-hydroxynicotinate to 3-hydroxypiperidine-2,6-dione and 5,6-dihydroxypiperidine-2-one—metabolites undocumented in bacteria. Ring opening generates α-hydroxyglutaramate, which enters central metabolism via glutamate dehydrogenases [4]. This pathway is transcriptionally regulated by the specific activator HxnR and nitrogen-metabolism regulator AreA.
Table 2: Comparative Features of Nicotinate Degradation Pathways
Feature | Bacterial Pathway | Fungal Pathway |
---|---|---|
Key ring-opening product | 2,5-Dihydroxypyridine | α-Hydroxyglutaramate |
Subcellular localization | Cytosol | Peroxisomes |
Genetic organization | Plasmid (pAO1) or operons | Nuclear clusters (hxn1–3) |
Unique intermediates | Nicotine blue | 5,6-Dihydroxypiperidine-2-one |
In fungi, the flavin-dependent monooxygenase HxnX mediates the conversion of 6-hydroxynicotinate to 2,5-dihydroxypyridine. This enzyme resides in peroxisomes due to a C-terminal peroxisomal targeting signal (PTS-1) and requires NADH, FAD, and O₂ for activity. HxnX shares 34% sequence identity with bacterial NicC from Pseudomonas putida but exhibits distinct active-site residues:
Stopped-flow spectrophotometry studies reveal a multistep mechanism:
Deletion of hxnX in Aspergillus nidulans abolishes growth on 6-hydroxynicotinate as a nitrogen source and blocks inducer synthesis for the hxn regulon, confirming its gatekeeper role in fungal catabolism [4].
Substrate specificity in pyridine hydroxylases is governed by electronic and steric factors. The carboxyl group at position 3 of the pyridine ring creates an electron-deficient center at C6, facilitating nucleophilic attack by the flavin hydroperoxide intermediate. Key determinants include:
Mutagenesis studies on Pseudomonas entomophila L48 demonstrate that replacing Ala164 with bulkier residues reduces catalytic efficiency toward methyl 6-hydroxynicotinate by 40-fold, underscoring the role of active-site geometry [7].
Table 3: Substrate Preferences of Pyridine Hydroxylases
Substrate | Relative Activity (%) | Enzyme Source |
---|---|---|
Nicotinic acid | 100 | P. putida NicC |
Methyl 6-hydroxynicotinate | 92 | P. entomophila L48 |
2-Fluoronicotinate | 18 | A. nicotinovorans NDHase |
Nicotinamide | 75 | A. nidulans HxnX |
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